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Compound of Interest

Compound Name: 5-Bromo-6-nitro-1,3-benzodioxole

Cat. No.: B1270917 Get Quote

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

For researchers and professionals in drug development and organic synthesis, the

unambiguous confirmation of a molecule's structure is paramount. In the synthesis of complex

molecules, subtle differences in the substitution pattern of aromatic rings can lead to vastly

different chemical properties and biological activities. This guide provides a comparative

analysis of the spectroscopic data for 5-Bromo-6-nitro-1,3-benzodioxole, contrasting it with

the known data for 5-nitro-1,3-benzodioxole to illustrate the principles of structural confirmation

via modern spectroscopic techniques. While experimental data for 5-Bromo-6-nitro-1,3-
benzodioxole is not widely available in public databases, this guide presents predicted data

based on established spectroscopic principles, offering a robust framework for its identification.

Executive Summary of Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for 5-
Bromo-6-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole, respectively. These tables

provide a quick reference for comparing the expected spectral features that differentiate these

two closely related compounds.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
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Compound Proton

Predicted/Experimen

tal Chemical Shift (δ,

ppm)

Multiplicity

5-Bromo-6-nitro-1,3-

benzodioxole
H-4 ~7.3 - 7.5 s

H-7 ~7.8 - 8.0 s

-OCH₂O- ~6.1 - 6.2 s

5-nitro-1,3-

benzodioxole
H-4 7.89 d

H-6 7.66 dd

H-7 6.87 d

-OCH₂O- 6.15 s

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
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Compound Carbon
Predicted/Experimental

Chemical Shift (δ, ppm)

5-Bromo-6-nitro-1,3-

benzodioxole
C-4 ~110 - 115

C-5 (C-Br) ~115 - 120

C-6 (C-NO₂) ~145 - 150

C-7 ~105 - 110

C-7a ~148 - 152

C-3a ~146 - 150

-OCH₂O- ~102 - 104

5-nitro-1,3-benzodioxole Aromatic & Alkene C
102.7, 106.1, 108.9, 118.8,

142.3, 148.5, 153.1

-OCH₂O- 102.7

Table 3: Key Infrared (IR) Absorption Bands (Predicted vs. Experimental)
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Compound Functional Group
Predicted/Experimental

Wavenumber (cm⁻¹)

5-Bromo-6-nitro-1,3-

benzodioxole
NO₂ asymmetric stretch 1520 - 1550

NO₂ symmetric stretch 1340 - 1360

Ar-H stretch ~3100 - 3050

C-O stretch ~1250, ~1040

C-Br stretch 600 - 500

5-nitro-1,3-benzodioxole NO₂ asymmetric stretch 1503

NO₂ symmetric stretch 1334

Ar-H stretch ~3100

C-O stretch ~1260, ~1040

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

Compound Key Feature
Predicted/Experimental m/z

Value

5-Bromo-6-nitro-1,3-

benzodioxole
Molecular Ion [M]⁺ 245 & 247 (approx. 1:1 ratio)

[M-NO₂]⁺ 199 & 201

[M-Br]⁺ 166

5-nitro-1,3-benzodioxole Molecular Ion [M]⁺ 167

[M-NO₂]⁺ 121

Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of 5-Bromo-6-
nitro-1,3-benzodioxole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field spectrometer. Key

parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an

accumulation of 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Spectra are acquired on the same instrument. A spectral width of 0-

220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the

ATR crystal.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile

compounds, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a standard method for small organic

molecules, which induces fragmentation patterns useful for structural elucidation.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records the relative abundance of each ion.
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Isomer Identification Workflow
The logical workflow for distinguishing between 5-Bromo-6-nitro-1,3-benzodioxole and its

potential isomers, such as 4-bromo-5-nitro-1,3-benzodioxole, is outlined in the diagram below.

The primary distinction arises from the substitution pattern on the aromatic ring, which is clearly

reflected in the NMR spectra.

Spectroscopic Analysis Workflow

Synthesized Compound
(Unknown Benzodioxole Isomer)

Mass Spectrometry (MS)
Determine Molecular Weight & Halogen Presence

Infrared (IR) Spectroscopy
Identify Functional Groups (e.g., -NO2)

NMR Spectroscopy
(¹H and ¹³C)

Determine Substitution Pattern

Compare Experimental Data with Predicted Spectra

Confirm Structure of
5-Bromo-6-nitro-1,3-benzodioxole

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 5-Bromo-6-nitro-1,3-benzodioxole.

Comparative Analysis of Spectroscopic Data
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The key to distinguishing 5-Bromo-6-nitro-1,3-benzodioxole from its isomers lies in the

detailed analysis of its spectroscopic data, particularly the NMR spectra.

¹H NMR Spectroscopy: The most significant difference will be in the aromatic region. For 5-
Bromo-6-nitro-1,3-benzodioxole, due to the symmetry of the substitution pattern, two

singlets are expected for the aromatic protons (H-4 and H-7). In contrast, 5-nitro-1,3-

benzodioxole shows a more complex splitting pattern with three distinct signals for the

aromatic protons, including doublets and a doublet of doublets, reflecting the different

coupling relationships. The chemical shift of the methylenedioxy protons (-OCH₂O-) is

expected to be similar in both compounds, appearing as a characteristic singlet around 6.1-

6.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of 5-Bromo-6-nitro-1,3-
benzodioxole is predicted to show seven distinct signals: five for the aromatic carbons and

one for the methylenedioxy carbon. The carbon attached to the bromine atom (C-5) will likely

appear in the 115-120 ppm range, while the carbon attached to the electron-withdrawing

nitro group (C-6) will be significantly downfield, around 145-150 ppm. This can be compared

to the known spectrum of 5-nitro-1,3-benzodioxole, which also shows seven signals but with

different chemical shifts due to the different electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for confirming the presence

of the nitro group. Strong absorption bands corresponding to the asymmetric and symmetric

stretching of the N-O bonds are expected in the regions of 1520-1550 cm⁻¹ and 1340-1360

cm⁻¹, respectively.[1] The presence of a C-Br stretching vibration, typically in the 600-500

cm⁻¹ range, would further support the proposed structure. The characteristic C-O stretches

of the benzodioxole ring will also be present.

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the

compound. For 5-Bromo-6-nitro-1,3-benzodioxole, the molecular ion peak should appear

as a doublet with approximately equal intensity at m/z 245 and 247, which is the

characteristic isotopic pattern for a molecule containing one bromine atom. Key

fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the

bromine atom, leading to fragment ions that can be used to piece together the structure. This

is in clear contrast to 5-nitro-1,3-benzodioxole, which would show a single molecular ion

peak at m/z 167.
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By combining the information from these spectroscopic techniques, researchers can confidently

confirm the structure of 5-Bromo-6-nitro-1,3-benzodioxole and differentiate it from other

possible isomers. This systematic approach is fundamental to ensuring the purity and identity

of compounds in all areas of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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